

# strategies to mitigate revumenib-associated QTc prolongation in experimental models

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## Compound of Interest

Compound Name: *Revumenib*

Cat. No.: B2430401

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## Revumenib Development: Technical Support Center

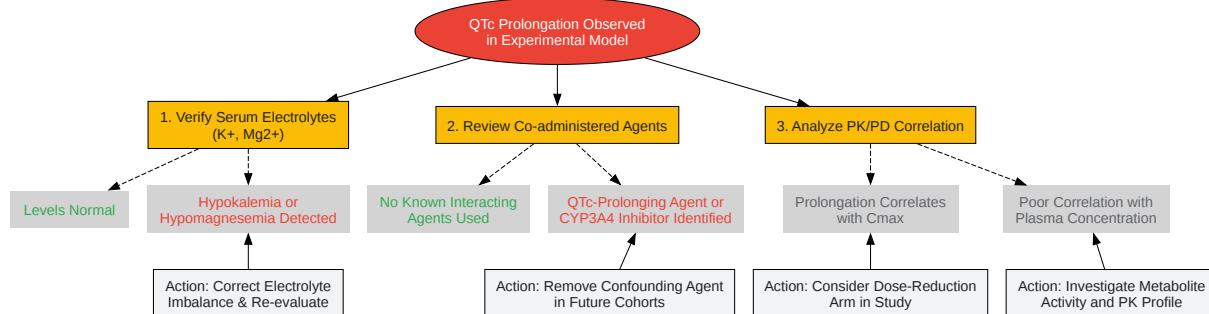
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering and aiming to mitigate QTc prolongation in experimental models of **revumenib**, a potent, oral, small-molecule inhibitor of the menin-KMT2A interaction. [\[1\]](#)[\[2\]](#)

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant QTc prolongation in our in vivo model after **revumenib** administration. What are the immediate troubleshooting steps?

A1: When unexpected or significant QTc prolongation is observed, a systematic approach is crucial. The following workflow can help identify the potential cause and guide next steps.

Troubleshooting Workflow for Observed QTc Prolongation

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Caption: Troubleshooting workflow for addressing QTc prolongation.

Detailed Steps:

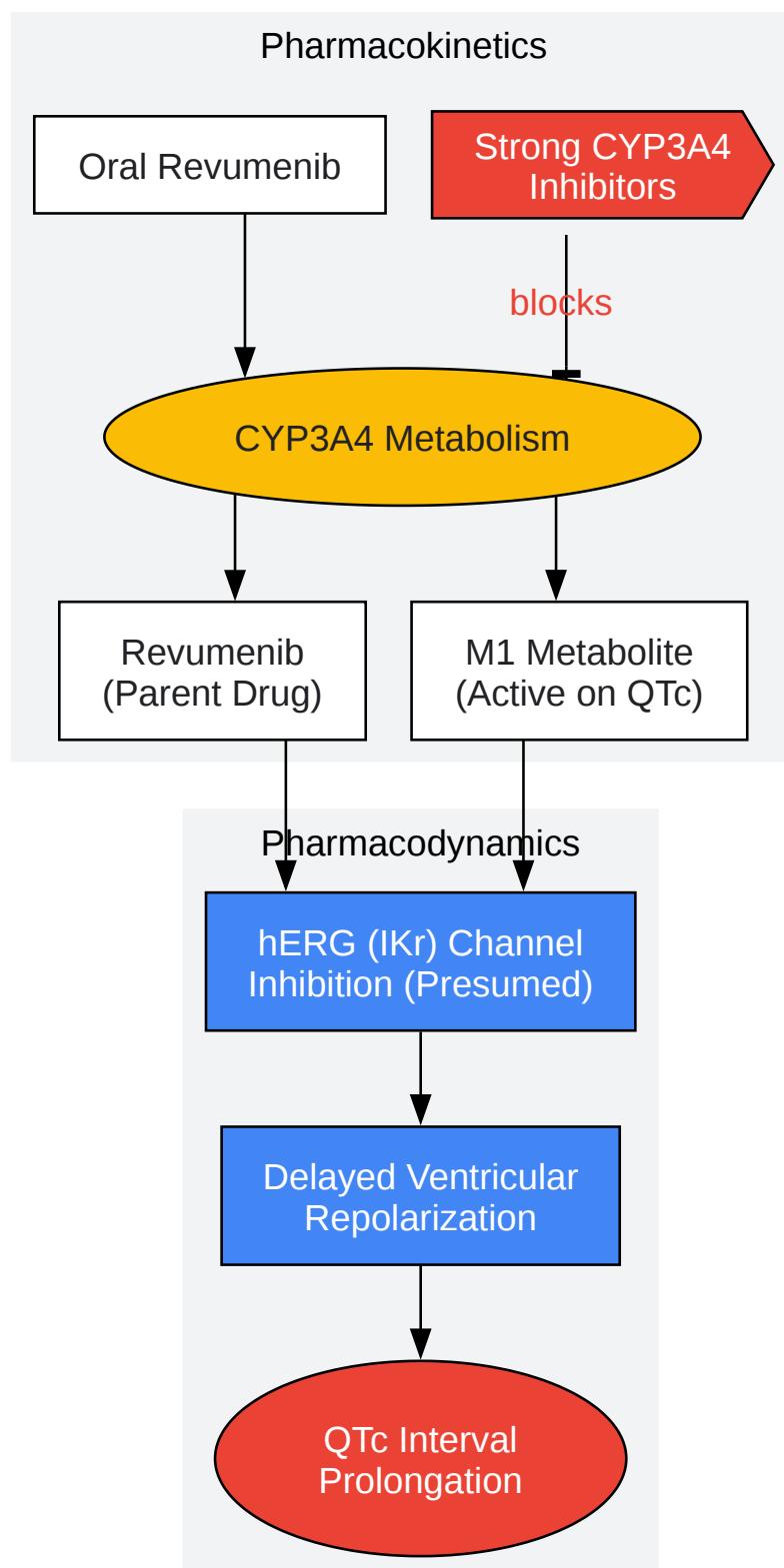
- Verify Electrolyte Levels: Hypokalemia and hypomagnesemia are significant risk factors for QTc prolongation.<sup>[3]</sup> Ensure that baseline and intra-study electrolyte levels are within the normal physiological range for the animal model.
- Review Co-administered Agents:
  - Pharmacodynamic Interactions: Avoid co-administration of other drugs known to prolong the QTc interval, as this can have an additive effect.<sup>[4]</sup>
  - Pharmacokinetic Interactions: **Revumenib** is primarily metabolized by CYP3A4.<sup>[5][6]</sup> Co-administration with strong CYP3A4 inhibitors (e.g., certain azole antifungals like posaconazole or voriconazole) can significantly increase **revumenib** plasma concentrations, thereby increasing the risk of QTc prolongation.<sup>[5][6][7]</sup>

- Analyze Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: **Revumenib** exhibits a concentration-dependent increase in QTc.[5] Correlate the timing of peak QTc changes with the plasma concentration (Cmax) of **revumenib** and its primary circulating metabolite, M1, which also contributes to the effect.[5] If prolongation directly correlates with high exposure, a dose-reduction experiment may be warranted.

Q2: What is the proposed mechanism for **revumenib**-associated QTc prolongation?

A2: The precise ion channel interactions are not fully detailed in public literature; however, QTc prolongation is a recognized dose-limiting and concentration-dependent toxicity of **revumenib**. [5][6][8] The primary circulating metabolite (M1) is also known to contribute to this effect.[5] Drug-induced QTc prolongation is most commonly caused by the inhibition of the IKr potassium current, which is conducted by the hERG (human Ether-à-go-go-Related Gene) channel.[9][10] This inhibition delays ventricular repolarization, manifesting as a longer QT interval on an electrocardiogram (ECG).[11][12]

**Revumenib** Metabolism and Postulated QTc Effect Pathway

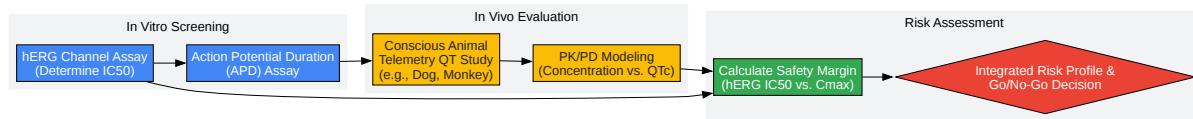
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Caption: **Revumenib** metabolism and its proposed effect on QTc.

Q3: How can we proactively design our non-clinical studies to mitigate and monitor for QTc prolongation?

A3: An integrated risk assessment strategy, starting from early discovery and continuing through preclinical development, is the best practice.[13][14]

### Integrated Risk Assessment Strategy



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## References

- 1. [ascopubs.org \[ascopubs.org\]](https://www.ncbi.nlm.nih.gov/pmc/articles/)
- 2. [ashpublications.org \[ashpublications.org\]](https://www.ncbi.nlm.nih.gov/pmc/articles/)
- 3. Syndax Presents New Revuforj® (revumenib) Data in Relapsed/Refractory mNPM1 and NUP98r Acute Leukemia from AUGMENT-101 Trial at EHA 2025 | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 4. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [go.drugbank.com \[go.drugbank.com\]](https://www.ncbi.nlm.nih.gov/pmc/articles/)
- 6. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revumenib Interactions Checker - Drugs.com [drugs.com]
- 8. Revumenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QT prolongation assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Drug-Induced QT Prolongation [uspharmacist.com]
- 13. Strategies to reduce the risk of drug-induced QT interval prolongation: a pharmaceutical company perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Challenges of Predicting Drug-Induced QTc Prolongation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
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